molecular formula C9H7N5OS3 B14155428 5-(((5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)methyl)thio)-1,3,4-thiadiazol-2-amine CAS No. 348146-30-5

5-(((5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)methyl)thio)-1,3,4-thiadiazol-2-amine

Cat. No.: B14155428
CAS No.: 348146-30-5
M. Wt: 297.4 g/mol
InChI Key: SCRWAPRWEVQJLA-UHFFFAOYSA-N
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Description

5-(((5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)methyl)thio)-1,3,4-thiadiazol-2-amine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)methyl)thio)-1,3,4-thiadiazol-2-amine typically involves the heterocyclization of appropriate precursors. One common method involves the reaction of hydrazonoyl chloride with thiosemicarbazones, leading to the formation of thiadiazole derivatives through the elimination of hydrogen chloride and ammonia . The reaction conditions often include the use of triethylamine as a base and solvents such as chlorobenzene .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-(((5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)methyl)thio)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the oxadiazole and thiadiazole rings to their corresponding amines or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    5-(Thiophen-2-yl)-1,3,4-thiadiazole: Shares the thiophene and thiadiazole rings but lacks the oxadiazole moiety.

    5-(Thiophen-2-yl)-1,3,4-oxadiazole: Contains the thiophene and oxadiazole rings but lacks the thiadiazole moiety.

    1,3,4-Thiadiazole derivatives: A broad class of compounds with diverse biological activities.

Uniqueness

What sets 5-(((5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)methyl)thio)-1,3,4-thiadiazol-2-amine apart is its combination of three distinct heterocyclic rings, which endows it with unique chemical and biological properties

Properties

CAS No.

348146-30-5

Molecular Formula

C9H7N5OS3

Molecular Weight

297.4 g/mol

IUPAC Name

5-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C9H7N5OS3/c10-8-13-14-9(18-8)17-4-6-11-12-7(15-6)5-2-1-3-16-5/h1-3H,4H2,(H2,10,13)

InChI Key

SCRWAPRWEVQJLA-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NN=C(O2)CSC3=NN=C(S3)N

Origin of Product

United States

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